DOPR vs. DOM, DOET, DOB, DOI: 5-HT2 Receptor Binding Affinity (Ki) from Rat Cortical Homogenates
DOPR demonstrates a 5-HT2 receptor binding affinity (Ki = 69 nM) that is intermediate within the DOx series, being significantly higher than 2,5-DMA (Ki = 5200 nM) and 2,4,5-TMA (Ki = 1650 nM), comparable to DOET (Ki = 100 nM) and DOM (Ki = 100 nM), and lower than DOB (Ki = 63 nM) and DOI (Ki = 19 nM) [1]. This quantitative ranking establishes DOPR's specific position on the affinity continuum, which is a key determinant of its pharmacological profile relative to other DOx compounds.
| Evidence Dimension | 5-HT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 69 nM |
| Comparator Or Baseline | DOM: Ki = 100 nM; DOET: Ki = 100 nM; DOB: Ki = 63 nM; DOI: Ki = 19 nM; 2,5-DMA: Ki = 5200 nM; 2,4,5-TMA: Ki = 1650 nM |
| Quantified Difference | DOPR affinity is 1.45-fold higher than DOM/DOET (69 vs 100 nM), 1.09-fold higher than DOB (69 vs 63 nM), 3.6-fold lower than DOI (69 vs 19 nM), and 75-fold higher than 2,5-DMA (69 vs 5200 nM). |
| Conditions | Rat brain cortical homogenates using [3H]ketanserin as radioligand |
Why This Matters
Accurate Ki values are essential for selecting appropriate reference standards in binding assays and for interpreting structure-activity relationships; substituting DOPR with a compound of different affinity (e.g., DOI) would significantly alter experimental outcomes in receptor pharmacology studies.
- [1] Glennon, R. A., et al. Table 1. 5-HT2 Receptor Affinities (Ki) of Some Representative DOX Agents at [3H]Ketanserin-Labeled Sites, Their Stimulus Generalization Potencies (ED50) in DOM-Trained Rats, and Human Hallucinogenic Doses for Comparison. (From: Halberstadt, A. L., et al. Psychopharmacology, 2023). PMC11184610. View Source
